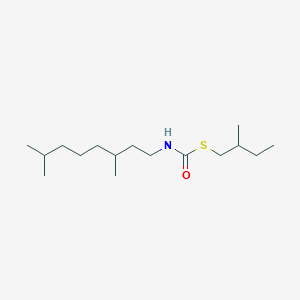
1-Vinylcyclohexyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinylcyclohexyl carbamate is an organic compound with the molecular formula C9H15NO2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its unique structure, where a vinyl group (CH2=CH-) is attached to a cyclohexyl ring, which is further bonded to a carbamate group. The compound has various applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Vinylcyclohexyl carbamate can be synthesized through several methods. One common approach involves the reaction of 1-vinylcyclohexanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product.
Another method involves the direct utilization of carbon dioxide and amines. This approach is environmentally friendly and avoids the use of toxic reagents. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene and proceeds under mild conditions, providing the carbamate in good yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of alkyl isocyanates with alcohols. This method is efficient but requires careful handling of the highly toxic isocyanates. Alternatively, the reaction of alkyl chloroformates with amines is also employed, generating stoichiometric amounts of hydrochloric acid as a byproduct .
Analyse Des Réactions Chimiques
Types of Reactions
1-Vinylcyclohexyl carbamate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogens like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted products.
Applications De Recherche Scientifique
1-Vinylcyclohexyl carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-vinylcyclohexyl carbamate involves its interaction with various molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparaison Avec Des Composés Similaires
1-Vinylcyclohexyl carbamate can be compared with other carbamate derivatives such as:
- 1-Vinylcyclohexanol carbamate
- Cyclohexyl carbamate
- Vinyl carbamate
Uniqueness
This compound is unique due to its vinyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .
Similar Compounds
- Cyclohexyl carbamate : Lacks the vinyl group, making it less reactive in certain chemical transformations.
- Vinyl carbamate : Does not have the cyclohexyl ring, resulting in different steric and electronic properties.
Propriétés
Numéro CAS |
64011-67-2 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(1-ethenylcyclohexyl) carbamate |
InChI |
InChI=1S/C9H15NO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H2,10,11) |
Clé InChI |
SVSIFZJMVIMMEX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCCCC1)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


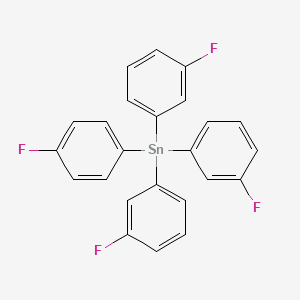
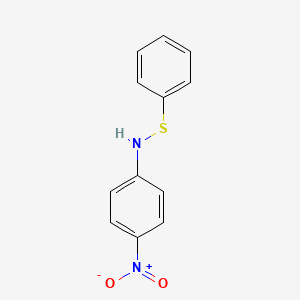
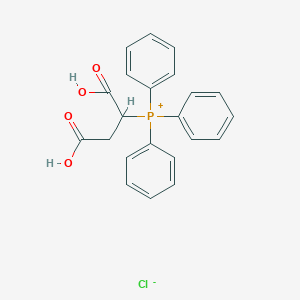
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
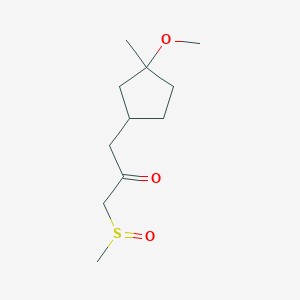
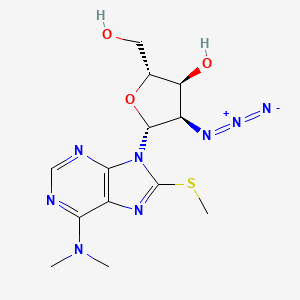
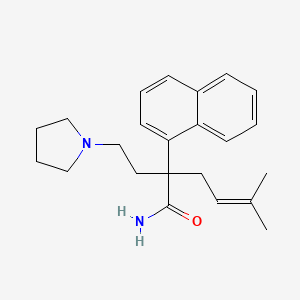

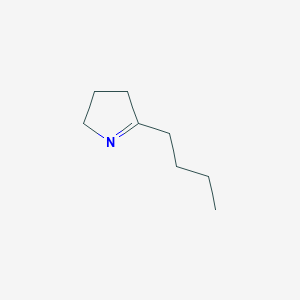
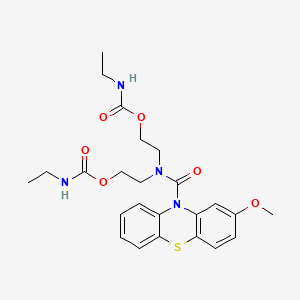
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
